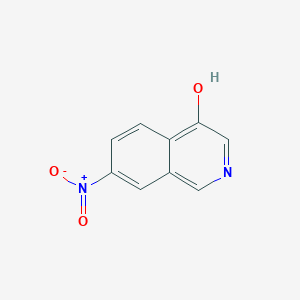
sodium;1,3-benzothiazol-3-ide-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1,3-benzothiazol-3-ide-2-thione is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including sodium;1,3-benzothiazol-3-ide-2-thione, can be achieved through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method includes the cyclization of thioamide or carbon dioxide as raw materials . Additionally, electrosynthesis has been employed as an energy-efficient and environmentally friendly method for synthesizing benzothiazole derivatives .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as sodium metabisulfite, and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
Sodium;1,3-benzothiazol-3-ide-2-thione undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Sodium;1,3-benzothiazol-3-ide-2-thione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium;1,3-benzothiazol-3-ide-2-thione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways . The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Sodium;1,3-benzothiazol-3-ide-2-thione can be compared with other similar compounds, such as:
Benzothiazole: A parent compound with a similar structure but lacking the sodium and thione groups.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position, known for its biological activities.
2-Mercaptobenzothiazole: A derivative with a mercapto group at the 2-position, widely used as a vulcanization accelerator in the rubber industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C7H4NNaS2 |
|---|---|
Molecular Weight |
189.2 g/mol |
IUPAC Name |
sodium;1,3-benzothiazol-3-ide-2-thione |
InChI |
InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI Key |
VLDHWMAJBNWALQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)[N-]C(=S)S2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)


![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)


![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)




